molecular formula C14H18BrNO2 B5858910 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine

1-[(4-bromo-2-methylphenoxy)acetyl]piperidine

Cat. No. B5858910
M. Wt: 312.20 g/mol
InChI Key: UQASSZCMSNWCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-methylphenoxy)acetyl]piperidine, also known as BAMPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

1-[(4-bromo-2-methylphenoxy)acetyl]piperidine acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of food intake and body weight. By blocking the activity of this receptor, 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine can modulate the release of dopamine and other neurotransmitters in the brain, which may have downstream effects on feeding behavior and metabolic function.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine can decrease food intake and body weight in animal models, suggesting that it may have potential therapeutic effects in the treatment of obesity and other metabolic disorders. However, the precise biochemical and physiological effects of 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine are still being investigated.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more precise investigation of the role of this receptor in metabolic function. However, one limitation is that 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine may not be suitable for use in human studies due to its potential toxicity and lack of safety data.

Future Directions

There are several future directions for research on 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine, including investigating its potential therapeutic effects in the treatment of obesity and other metabolic disorders, exploring its effects on other neurotransmitter systems, and developing more selective and safer compounds for use in human studies. Additionally, further research is needed to elucidate the precise biochemical and physiological effects of 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine and its mechanism of action.

Synthesis Methods

1-[(4-bromo-2-methylphenoxy)acetyl]piperidine can be synthesized using a multistep process that involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 1-(4-bromo-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with piperidine to produce 1-[(4-bromo-2-methylphenoxy)acetyl]piperidine.

Scientific Research Applications

1-[(4-bromo-2-methylphenoxy)acetyl]piperidine has shown potential as a research tool for studying the effects of dopamine D2 receptor antagonists. It has been used in studies to investigate the role of dopamine D2 receptors in the regulation of food intake and body weight, as well as the potential therapeutic effects of dopamine D2 receptor antagonists in the treatment of obesity and other metabolic disorders.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-11-9-12(15)5-6-13(11)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQASSZCMSNWCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenoxy)-1-(piperidin-1-yl)ethanone

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